3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Overview
Description
“3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The compound has a molecular weight of 248.23 .
Synthesis Analysis
The synthesis of similar difluorinated biphenyl compounds has been achieved through the Suzuki-Miyaura coupling with excellent yields averaging 78% . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” can be represented by the InChI code: 1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) .Scientific Research Applications
Chemical Synthesis and Characterization:
- Ahmad et al. (2002) conducted a study on the synthesis and characterization of tri- and diorganotin(IV) carboxylates using 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid. They employed techniques like UV–vis, IR, conductance, multinuclear NMR spectroscopy, and mass spectrometry for characterization. This research highlights the potential of 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid in forming complex compounds with potential applications in various fields (Ahmad et al., 2002).
Crystallography and Molecular Structure:
- Owczarzak et al. (2013) explored the crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid. They studied the influence of hydrogen bonding on crystal packing, revealing the intricate structural dynamics of such compounds. This research is significant for understanding the molecular structure and interactions of related compounds (Owczarzak et al., 2013).
Applications in Polymer Science:
- Yin et al. (2005) synthesized a series of new fluorine-containing polyimides using a novel fluorinated aromatic diamine monomer. These polyimides showed good solubility, thermal stability, and outstanding mechanical properties, indicating the potential use of this compound in the development of high-performance polymers (Yin et al., 2005).
Medicinal Chemistry and Drug Design:
- Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by a fluorine atom at specific positions and evaluated their antibacterial activity. This research shows the utility of fluoro-substituted carboxylic acids, such as this compound, in developing new antibacterial agents (Chu et al., 1986).
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Analysis
Biochemical Properties
3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides The interaction with dihydroorotate dehydrogenase suggests that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may act as an inhibitor, potentially affecting the enzyme’s activity and, consequently, nucleotide synthesis
Cellular Effects
The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various cell types and cellular processes are of particular interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as enzymes and receptors. For example, the compound’s interaction with dihydroorotate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in decreased production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of enzyme activity and alterations in gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic intermediates.
Transport and Distribution
The transport and distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within tissues can also vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . These targeting signals ensure that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid reaches its intended site of action, allowing for precise modulation of cellular processes.
Properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQUFUDCEOBZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690899 | |
Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-52-2 | |
Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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